4-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone under acidic conditions.
Introduction of the Benzoyl Group: The quinoxaline intermediate is then reacted with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Sulfonylation: The resulting compound undergoes sulfonylation using a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base.
Addition of the Piperidine Moiety: Finally, the ethylpiperidine group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydroquinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline core can bind to active sites, inhibiting or modulating the activity of these targets. The sulfonyl and piperidine groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.
Sulfonyl-Containing Compounds: Molecules with sulfonyl groups that exhibit similar chemical reactivity.
Piperidine Derivatives: Compounds featuring the piperidine moiety, which may have comparable biological activity.
Uniqueness
4-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to the combination of its quinoxaline core, sulfonyl group, and piperidine moiety. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-2-17-7-5-6-14-25(17)30(28,29)18-12-10-16(11-13-18)22(27)24-15-21(26)23-19-8-3-4-9-20(19)24/h3-4,8-13,17H,2,5-7,14-15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDANAVPHWARTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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